Ibrexafungerp Citrate
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Overview
Description
Ibrexafungerp Citrate is a novel antifungal compound belonging to the triterpenoid class. It is primarily used for the treatment of vulvovaginal candidiasis, a common fungal infection. This compound is unique as it is the first non-azole oral antifungal drug approved by the U.S. Food and Drug Administration for this purpose .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ibrexafungerp Citrate is synthesized through a series of chemical reactions starting from enfumafungin, a naturally occurring triterpenoid. The synthesis involves multiple steps, including hydroxylation, conjugation (glucuronidation and sulfation), and other modifications to enhance its antifungal properties .
Industrial Production Methods
The industrial production of this compound involves large-scale chemical synthesis under controlled conditions to ensure purity and efficacy. The process includes rigorous quality control measures to meet regulatory standards .
Chemical Reactions Analysis
Types of Reactions
Ibrexafungerp Citrate undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions typically involve controlled temperatures and pH levels to optimize the reaction rates .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which are studied for their potential antifungal properties .
Scientific Research Applications
Ibrexafungerp Citrate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study triterpenoid synthesis and modifications.
Biology: Investigated for its effects on fungal cell walls and its potential to treat other fungal infections.
Medicine: Primarily used to treat vulvovaginal candidiasis and is being studied for its efficacy against other fungal infections like candidemia and aspergillosis.
Industry: Used in the development of new antifungal drugs and formulations
Mechanism of Action
Ibrexafungerp Citrate exerts its antifungal effects by inhibiting the enzyme β-1,3-glucan synthase, which is crucial for the synthesis of the fungal cell wall. This inhibition compromises the integrity of the fungal cell wall, leading to cell death. The molecular targets include the catalytic subunit FKS1 or FKS2 and the regulatory subunit Rho1 .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Ibrexafungerp Citrate is unique due to its oral bioavailability, which sets it apart from other similar compounds that are typically administered intravenously. Additionally, it has shown efficacy against azole-resistant and echinocandin-resistant fungal strains, making it a valuable addition to the antifungal arsenal .
Properties
CAS No. |
1965291-08-0 |
---|---|
Molecular Formula |
C50H75N5O11 |
Molecular Weight |
922.2 g/mol |
IUPAC Name |
(1R,5S,6R,7R,10R,11R,14R,15S,20R,21R)-21-[(2R)-2-amino-2,3,3-trimethylbutoxy]-5,7,10,15-tetramethyl-7-[(2R)-3-methylbutan-2-yl]-20-(5-pyridin-4-yl-1,2,4-triazol-1-yl)-17-oxapentacyclo[13.3.3.01,14.02,11.05,10]henicos-2-ene-6-carboxylic acid;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C44H67N5O4.C6H8O7/c1-27(2)28(3)39(7)18-19-41(9)30-12-13-33-40(8)23-52-25-44(33,31(30)14-17-42(41,10)34(39)37(50)51)22-32(35(40)53-24-43(11,45)38(4,5)6)49-36(47-26-48-49)29-15-20-46-21-16-29;7-3(8)1-6(13,5(11)12)2-4(9)10/h14-16,20-21,26-28,30,32-35H,12-13,17-19,22-25,45H2,1-11H3,(H,50,51);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t28-,30+,32-,33+,34-,35+,39-,40-,41-,42+,43+,44+;/m1./s1 |
InChI Key |
WKIRTJACGBEXBZ-FQGZCCSZSA-N |
Isomeric SMILES |
C[C@H](C(C)C)[C@]1(CC[C@@]2([C@H]3CC[C@H]4[C@]5(COC[C@]4(C3=CC[C@]2([C@@H]1C(=O)O)C)C[C@H]([C@@H]5OC[C@@](C)(C(C)(C)C)N)N6C(=NC=N6)C7=CC=NC=C7)C)C)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Canonical SMILES |
CC(C)C(C)C1(CCC2(C3CCC4C5(COCC4(C3=CCC2(C1C(=O)O)C)CC(C5OCC(C)(C(C)(C)C)N)N6C(=NC=N6)C7=CC=NC=C7)C)C)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Origin of Product |
United States |
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